2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione
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Overview
Description
The compound “2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione” is a derivative of thiazolopyrimidine . Thiazolopyrimidines are heterocyclic analogs of purine bases and exhibit a broad spectrum of pharmacological activity .
Synthesis Analysis
The synthesis of related compounds involves reactions of various thioamides with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiazolo . A modern synthetic approach to thiazolopyrimidine derivatives is based on multicomponent sonochemical reactions .
Molecular Structure Analysis
The molecular structure of the compound can be represented by the SMILES string O=C1N2C(SC=C2)=NC(CSCC(O)=O)=C1
. This representation provides a text-based way to describe the structure of chemical species.
Chemical Reactions Analysis
Reactions of thioamides and alkali metal salts of dithiocarbamates with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiazolo have been studied. The position of substituents in the initial aldehyde was the crucial factor determining the reaction direction .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 256.30 . It is a solid at room temperature .
Scientific Research Applications
Efficient Synthesis and Receptor Binding Applications
The synthesis of bicyclic oxazolino- and thiazolino[3,2-c]pyrimidine-5,7-diones demonstrates a method that yields these compounds efficiently. This process has been applied in developing human gonadotropin-releasing hormone (hGnRH) receptor antagonists, showcasing a specific application in receptor binding studies and drug design (Pontillo & Chen, 2005).
Photophysical Properties and pH-Sensing Application
Pyrimidine-phthalimide derivatives exhibit solid-state fluorescence and solvatochromism, making them suitable for photophysical studies. Their design, based on donor-π-acceptor (D-π-A) principles, allows for effective tuning of photophysical properties. Notably, these compounds have been utilized as colorimetric pH sensors and logic gates, indicating their potential in analytical chemistry and sensor technology (Yan et al., 2017).
Antimicrobial and Anti-Inflammatory Properties
Compounds derived from the synthesis involving thiazolopyrimidine structures have been evaluated for their antimicrobial and anti-inflammatory properties. This includes the exploration of benzodifuranyl derivatives and their efficacy as COX inhibitors, showcasing the therapeutic potential of these compounds (Abu‐Hashem et al., 2020).
Tyrosinase Inhibition and Crystal Structure Analysis
Phthalimide derivatives have been synthesized and analyzed for their tyrosinase inhibitory activity, with some compounds showing significant potential compared to established controls. The crystal structure and Hirshfeld surface analysis provide insight into the molecular basis of their activity, which could inform the design of novel inhibitors (Then et al., 2018).
Anticancer Therapeutic Applications
The straightforward synthesis of hybrids combining natural alkaloids with thieno[2,3-d]pyrimidinones has been explored for anticancer applications. These compounds have demonstrated the potential to induce antiproliferation against various human cancer cell lines, highlighting their promise in cancer therapy (Nie et al., 2018).
Mechanism of Action
Target of Action
Derivatives of thiazolo[3,2-a]pyrimidine, to which this compound belongs, are known to interact with various biological targets due to their structural similarity to purine .
Mode of Action
It’s known that thiazolo[3,2-a]pyrimidine derivatives can be readily modified by introduction of new binding sites, optimizing the interaction between the ligand and biological target .
Biochemical Pathways
Thiazolo[3,2-a]pyrimidine derivatives have been associated with a wide range of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Thiazolo[3,2-a]pyrimidine derivatives have demonstrated high antitumor, antibacterial, and anti-inflammatory activities .
Future Directions
Biochemical Analysis
Biochemical Properties
Thiazolopyrimidines, the class of compounds it belongs to, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and substituents of the thiazolopyrimidine .
Cellular Effects
Thiazolopyrimidines have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiazolopyrimidines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-[(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3S/c1-9-6-13(20)19-10(8-23-16(19)17-9)7-18-14(21)11-4-2-3-5-12(11)15(18)22/h2-6,8H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVLOECSDXZZCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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